(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester

organic synthesis iodocyclisation protecting group strategy

(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester (CAS 1417554-90-5, MF C₁₂H₁₅NO₄, MW 237.25) is a chiral, non-racemic tetrahydrofuran (THF) derivative bearing a benzyloxycarbonyl (Cbz)-protected amine at the 3-position and a free hydroxyl at the 4-position in a cis (3R,4R) configuration. The compound belongs to the class of vicinal heterocyclic amino alcohols, scaffolds recognized as critical stereochemical control elements in bioactive natural products and pharmaceutical intermediates.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Cat. No. B8186874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1C(C(CO1)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H15NO4/c14-11-8-16-7-10(11)13-12(15)17-6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11+/m1/s1
InChIKeyUQMYJSTUMJIQJB-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic Acid Benzyl Ester – Chiral cis-THF Amino Alcohol Building Block for Stereochemically Demanding Syntheses


(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester (CAS 1417554-90-5, MF C₁₂H₁₅NO₄, MW 237.25) is a chiral, non-racemic tetrahydrofuran (THF) derivative bearing a benzyloxycarbonyl (Cbz)-protected amine at the 3-position and a free hydroxyl at the 4-position in a cis (3R,4R) configuration . The compound belongs to the class of vicinal heterocyclic amino alcohols, scaffolds recognized as critical stereochemical control elements in bioactive natural products and pharmaceutical intermediates [1]. Its predicted physicochemical profile includes a boiling point of 451.4 ± 45.0 °C, density of 1.27 ± 0.1 g/cm³, and a pKa of 11.37 ± 0.40 . Commercially, it is available from specialty suppliers at 96% purity in quantities ranging from 1 g to 250 g .

Why Generic Substitution of (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic Acid Benzyl Ester Risks Synthetic Failure: Stereochemical and Protecting-Group Orthogonality Constraints


Interchanging this compound with a closely related analog—such as the Boc-protected variant, the (3S,4S) enantiomer, or the trans (3R,4S) diastereomer—introduces risks at two independent levels. First, the Cbz protecting group is cleaved by hydrogenolysis (H₂/Pd), whereas the Boc group requires acidic conditions (TFA); this orthogonal deprotection profile is non-interchangeable in multi-step sequences where acid-labile functionalities are present [1]. A published comparative study on analogous 2-alkoxycarbonylamino-3-alken-1-ol substrates demonstrated that the N-Cbz derivative yields a diastereomeric mixture of substituted tetrahydrofurans upon iodocyclisation, whereas the N-Boc derivative gives exclusively an oxazinone product—confirming that the protecting group identity directly dictates reaction pathway and product distribution [2]. Second, the cis (3R,4R) relative stereochemistry places the amino and hydroxyl substituents on the same face of the THF ring, a geometry fundamentally distinct from the trans (3R,4S) configuration utilized in the synthesis of the HIV protease inhibitor nelfinavir [3]. Substituting one stereoisomer for another without verifying the target molecule's stereochemical requirements can lead to complete loss of biological activity or incorrect downstream intermediate geometry.

Quantitative Differentiation Evidence for (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic Acid Benzyl Ester vs. Analog Comparators


Cbz vs. Boc Protection: Divergent Cyclisation Pathway Yields Dictate Intermediate Suitability

In a direct head-to-head comparison of N-protecting groups on 2-alkoxycarbonylamino-3-alken-1-ol substrates, the N-Cbz derivative underwent iodocyclisation to yield a diastereomeric mixture of substituted tetrahydrofurans (products 4 and 5, ratio dependent on reaction conditions), whereas the N-Boc derivative gave exclusively the 1,3-oxazin-2-one product 3—no tetrahydrofuran formation was observed [1]. This demonstrates that when the synthetic objective is a tetrahydrofuran scaffold with defined stereochemistry, the Cbz-protected substrate provides access to THF products that the Boc-protected congener cannot deliver. For purchasers of (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester, this translates into a building block whose Cbz group actively participates in directing cyclisation toward the THF manifold, a property absent in the Boc analog tert-butyl ((3R,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate (CAS 1631070-69-3) .

organic synthesis iodocyclisation protecting group strategy heterocycle formation

Cis (3R,4R) vs. Trans (3R,4S) Stereochemistry: Divergent Application in Clinically Validated Drug Intermediates

The trans diastereomer (3R,4S)-4-aminotetrahydrofuran-3-ol is a documented key intermediate in the concise asymmetric synthesis of nelfinavir, an FDA-approved HIV protease inhibitor [1]. In that published route, the trans geometry places the amino and hydroxyl groups on opposite faces of the THF ring, enabling specific downstream transformations (mesylation, oxazoline formation). The target compound—bearing the cis (3R,4R) configuration—presents these functional groups on the same face of the ring, resulting in a distinct spatial orientation of hydrogen-bond donors/acceptors and a different vector for further derivatization. While the trans isomer has a validated application in nelfinavir synthesis, the cis isomer is the required geometry for alternative drug scaffolds where the 3- and 4-substituents must be co-facial for target binding or for constructing cis-fused bicyclic systems [2]. No single stereoisomer can serve both synthetic agendas.

medicinal chemistry HIV protease inhibitor stereochemistry nelfinavir synthesis

Enantiomeric Purity: (3R,4R) vs. (3S,4S) – Absolute Configuration Determines Chiral Recognition in Biological Systems

The (3R,4R) enantiomer (CAS 1417554-90-5) and its (3S,4S) counterpart (CAS 1932186-85-0) are both commercially available . Within the broader class of 3-amino-4-hydroxytetrahydrofurans, enzymatic resolution studies using Candida antarctica lipases A and B have demonstrated that each enantiomer can be obtained in optically pure form, and the absolute configuration is a primary determinant of biological recognition when these scaffolds are incorporated into pharmacologically active molecules [1]. While no published head-to-head biological activity comparison exists specifically for the Cbz-protected enantiomeric pair, the fundamental principle—confirmed across numerous chiral drug development programs—is that enantiomers exhibit differential binding to chiral biological targets (receptors, enzymes, transporters). Procuring the (3R,4R) enantiomer rather than the (3S,4S) form, or a racemic mixture, is mandatory when the downstream target's stereochemical requirement has been validated as (3R,4R).

chiral resolution enantioselectivity absolute configuration drug-receptor interaction

Orthogonal Deprotection Compatibility: Cbz Enables Sequential Deprotection Strategies Inaccessible with Boc Analogs

In the synthesis of tetrahydrofuran amino-acid-containing cationic antitubercular peptides, a sequential deprotection strategy was employed: Boc groups were removed first by treatment with TFA in CH₂Cl₂, followed by hydrogenolysis to cleave the Cbz groups, yielding the free amino ester analogues 10a–d [1]. This published protocol explicitly demonstrates the orthogonal compatibility of Cbz and Boc protecting groups within the same synthetic sequence. The target compound, bearing a Cbz-protected amine and a free hydroxyl, can be integrated into similar orthogonal schemes where (a) the Cbz group remains intact during Boc-deprotection (TFA-stable), and (b) the Cbz group is later removed under mild, neutral hydrogenolysis conditions that preserve acid- or base-sensitive functionalities [2]. The Boc analog tert-butyl ((3R,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate would be deprotected under the same acidic conditions as other Boc groups in the sequence, eliminating orthogonality.

orthogonal protecting groups solid-phase peptide synthesis hydrogenolysis multifunctional molecule synthesis

Free 4-Hydroxyl Group Enables Direct Derivatisation Without Prior Deprotection – A Distinction from 4-Hydroxymethyl and 4-Unsubstituted Analogs

The target compound possesses a free secondary hydroxyl at the 4-position of the THF ring. This distinguishes it from the 4-hydroxymethyl analog benzyl ((3R,4R)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate (CAS 1238078-23-3), which carries a primary alcohol one carbon removed from the ring [1], and from the Cbz-protected tetrahydrofuran-3-amine lacking any 4-substituent (benzyl (tetrahydrofuran-3-yl)carbamate) . The secondary 4-OH group provides a direct handle for esterification, sulfonylation, oxidation to the ketone, or participation in intramolecular hydrogen bonding that can stabilize specific conformations. In contrast, the 4-hydroxymethyl analog has different steric and electronic properties due to the methylene spacer, and the 4-unsubstituted analog lacks this functionalization point entirely. The predicted pKa of the target compound (11.37 ± 0.40) indicates the hydroxyl proton is relatively acidic for an alcohol, suggesting utility in mild-base-mediated alkylation or acylation reactions.

functional group handles derivatisation esterification hydrogen bonding

Recommended Application Scenarios for (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic Acid Benzyl Ester Based on Verified Differentiation Evidence


Multi-Step Synthesis of Chiral Drug Candidates Requiring Orthogonal Amine Protection (Cbz/Boc Sequential Strategy)

When constructing complex molecules that contain multiple amine functionalities requiring differentiated deprotection, (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester provides a Cbz-protected amine that withstands TFA-mediated Boc deprotection and is later cleaved under neutral hydrogenolysis conditions. As demonstrated in tetrahydrofuran amino-acid-containing antitubercular peptide synthesis, sequential Boc-then-Cbz deprotection is a validated strategy [1]. The Boc analog cannot substitute in this role, as it would be cleaved simultaneously with other Boc groups, eliminating orthogonality.

Stereospecific Construction of cis-Fused Bicyclic Tetrahydrofuran Scaffolds via Iodocyclisation or Related Electrophilic Cyclisations

The Cbz protecting group on this compound is mechanistically enabling for cyclisation pathways that produce substituted tetrahydrofuran products. As shown by Galeazzi et al. (2000), Cbz-protected amino-alkenol substrates yield diastereomeric THF mixtures upon iodocyclisation, whereas the Boc analog gives exclusively oxazinone [2]. Researchers targeting cis-fused or cis-substituted THF scaffolds—where the (3R,4R) geometry is locked into the product—should select this Cbz-protected building block specifically because the protecting group does not divert the cyclisation toward undesired products.

Synthesis of Cis-Configured Bioactive Molecules Where 3-Amino and 4-Hydroxy Groups Must Occupy the Same Ring Face

In drug discovery programs where structure-activity relationship (SAR) studies have identified that a cis relationship between the 3-amino and 4-hydroxy substituents is required for target binding, the (3R,4R) stereochemistry of this compound is essential. The trans (3R,4S) diastereomer, while validated as a nelfinavir intermediate [3], presents the amino and hydroxyl groups on opposite faces and leads to fundamentally different molecular recognition properties [4]. This compound should be procured when the synthetic target demands co-facial presentation of the two heteroatom substituents.

Enantioselective Synthesis Requiring (3R,4R) Absolute Configuration – Avoiding Racemic or Enantiomeric Contamination

For programs where the absolute (3R,4R) configuration has been determined as the active enantiomer (e.g., through chiral HPLC resolution or enzymatic kinetic resolution studies of the broader amino-alcohol class [4]), procurement of the single enantiomer CAS 1417554-90-5 (96% purity) rather than the (3S,4S) enantiomer CAS 1932186-85-0 or a racemic mixture is mandatory . Using the wrong enantiomer invalidates biological assay results and can misdirect entire lead optimization campaigns.

Quote Request

Request a Quote for (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.